5-methoxy-N-(2-methoxyethyl)pentan-1-amine
Description
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine is a secondary amine featuring a pentanamine backbone substituted with a methoxy group at the C5 position and a 2-methoxyethyl group at the nitrogen atom. This structural motif places it within the broader class of alkoxyamines, which are characterized by ether-linked alkyl or aryl groups attached to an amine core.
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-methoxy-N-(2-methoxyethyl)pentan-1-amine |
InChI |
InChI=1S/C9H21NO2/c1-11-8-5-3-4-6-10-7-9-12-2/h10H,3-9H2,1-2H3 |
InChI Key |
GQMHNDHOVOCXNC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCNCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxyethyl)pentan-1-amine typically involves the reaction of 5-methoxypentan-1-amine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(2-methoxyethyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular signaling pathways .
Comparison with Similar Compounds
Comparative Challenges :
- The 2-methoxyethyl substituent in 5-methoxy-N-(2-methoxyethyl)pentan-1-amine may require selective protection/deprotection strategies to avoid over-alkylation, a common issue in secondary amine synthesis.
Biological Activity
5-Methoxy-N-(2-methoxyethyl)pentan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features a pentan-1-amine backbone with two methoxy groups attached. Its chemical structure can be represented as follows:
where , , and denote the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of neurotransmitter transporters, particularly those involved in GABA uptake. These transporters are critical for maintaining neurotransmitter balance in the central nervous system (CNS). Inhibiting these transporters can lead to increased levels of GABA in the synaptic cleft, potentially providing therapeutic benefits for neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity against GABA transporters. For instance, a study reported the synthesis of N-substituted nipecotic acids that showed promising inhibitory potency against mGAT4, a GABA transporter subtype. The pIC50 values for these compounds ranged from 4.33 to 5.89, indicating their effectiveness as potential therapeutic agents .
| Compound | pIC50 (mGAT4) |
|---|---|
| Tiagabine | 7.43 |
| DDPM-1457 | 5.87 |
| DDPM-859 | 5.78 |
| This compound | TBD |
Table 1: Inhibitory potency of various compounds against mGAT4.
Case Studies
A case study involving the application of similar compounds in treating neurological disorders highlighted their potential efficacy in enhancing GABAergic transmission. For example, the use of Tiagabine has been associated with improved outcomes in patients with epilepsy by prolonging GABA action at synapses .
Toxicological Profile
The safety and toxicological profile of this compound is yet to be fully characterized. However, preliminary assessments on related compounds suggest moderate toxicity levels when administered at higher doses. The NIOSH Occupational Exposure Banding process categorizes such compounds based on their potential health effects, indicating that further studies are necessary to establish safe exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
